2-Methoxy-3-methylisonicotinic acid
Overview
Description
2-Methoxy-3-methylisonicotinic acid is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol It is a derivative of isonicotinic acid and features a methoxy group at the second position and a methyl group at the third position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3-methylisonicotinic acid typically involves the reaction of 2-methoxy-3-methylpyridine with suitable reagents to introduce the carboxylic acid group at the fourth position. One common method includes the oxidation of 2-methoxy-3-methylpyridine using potassium permanganate (KMnO4) under acidic conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and high yield.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-3-methylisonicotinic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) for converting the carboxylic acid to acyl chloride, followed by nucleophilic substitution.
Major Products:
- Oxidation of the methoxy group can yield 2-formyl-3-methylisonicotinic acid.
- Reduction of the carboxylic acid group can yield 2-methoxy-3-methylisonicotinol.
Scientific Research Applications
2-Methoxy-3-methylisonicotinic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action of 2-Methoxy-3-methylisonicotinic acid is not well-documented. as a derivative of isonicotinic acid, it may interact with molecular targets similar to those of isoniazid, a well-known anti-tuberculosis drug. Isoniazid exerts its effects by inhibiting the synthesis of mycolic acids, essential components of the mycobacterial cell wall . Further research is needed to elucidate the specific molecular targets and pathways involved in the action of this compound.
Comparison with Similar Compounds
Isonicotinic acid: The parent compound, lacking the methoxy and methyl groups.
2-Methoxyisonicotinic acid: Similar structure but without the methyl group.
3-Methylisonicotinic acid: Similar structure but without the methoxy group.
Uniqueness: 2-Methoxy-3-methylisonicotinic acid is unique due to the presence of both methoxy and methyl groups, which may confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
2-methoxy-3-methylpyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-6(8(10)11)3-4-9-7(5)12-2/h3-4H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDYCRPBLIHWCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00700235 | |
Record name | 2-Methoxy-3-methylpyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00700235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211581-22-4 | |
Record name | 2-Methoxy-3-methylpyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00700235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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